molecular formula C9H12ClNO2 B8372774 2-Chloro-3,5-dimethoxy-6-methyl-phenyl-amine

2-Chloro-3,5-dimethoxy-6-methyl-phenyl-amine

Cat. No.: B8372774
M. Wt: 201.65 g/mol
InChI Key: BNOJXHCCDUFRJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-3,5-dimethoxy-6-methyl-phenyl-amine is a useful research compound. Its molecular formula is C9H12ClNO2 and its molecular weight is 201.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H12ClNO2

Molecular Weight

201.65 g/mol

IUPAC Name

2-chloro-3,5-dimethoxy-6-methylaniline

InChI

InChI=1S/C9H12ClNO2/c1-5-6(12-2)4-7(13-3)8(10)9(5)11/h4H,11H2,1-3H3

InChI Key

BNOJXHCCDUFRJU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1OC)OC)Cl)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

HCl (91 mL, 360 mmol, 8 equiv, 4N in dioxane) is added dropwise to a cooled (10° C.) solution of (2-chloro-3,5-dimethoxy-6-methyl-phenyl)-carbamic acid tert-butyl ester (13.8 g, 45.7 mmol) in dioxane (150 mL), under an argon atmosphere. The reaction mixture is allowed to warm to RT, stirred for 24 h and concentrated. The residue is diluted with EtOAc, washed with a saturated aqueous solution of NaHCO3, and brine, dried (Na2SO4), filtered and concentrated. The residue is purified by crystallization from DCM/Hex to afford the title compound. ESI-MS: 202.0 [MH]+, TLC: Rf=0.37 (DCM).
Name
Quantity
91 mL
Type
reactant
Reaction Step One
Name
(2-chloro-3,5-dimethoxy-6-methyl-phenyl)-carbamic acid tert-butyl ester
Quantity
13.8 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.